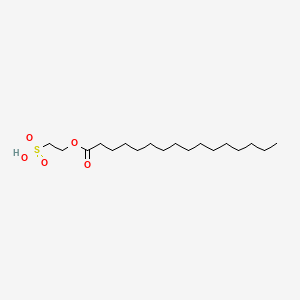![molecular formula C16H22N2O2 B12810757 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 40430-00-0](/img/structure/B12810757.png)
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves the use of pyridine-based macrocyclic ligands. One common method includes the preparation of Ni(II) complexes with the macrocyclic ligand, followed by the substitution of axial coligands . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as bromide, iodide, and imidazole .
Chemical Reactions Analysis
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of halogenated derivatives .
Scientific Research Applications
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione: This compound shares a similar bicyclic structure but differs in its oxygen and nitrogen atom arrangement.
2,11-Diaza-5,8-dioxa-<12>metacyclophan: Another related compound with a different arrangement of oxygen and nitrogen atoms.
The uniqueness of this compound lies in its specific arrangement of atoms and its stability, which make it suitable for various applications in research and industry .
Properties
CAS No. |
40430-00-0 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C16H22N2O2/c19-15-13-8-7-9-14(12-13)16(20)18-11-6-4-2-1-3-5-10-17-15/h7-9,12H,1-6,10-11H2,(H,17,19)(H,18,20) |
InChI Key |
VTSDMIFKZLXFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNC(=O)C2=CC=CC(=C2)C(=O)NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
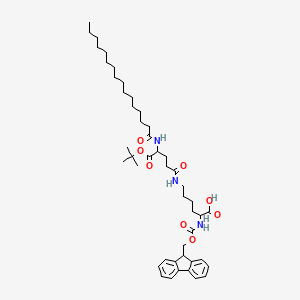
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)


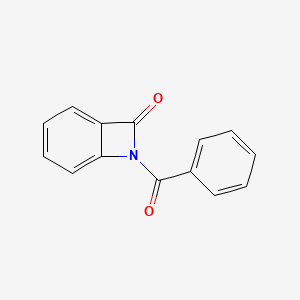

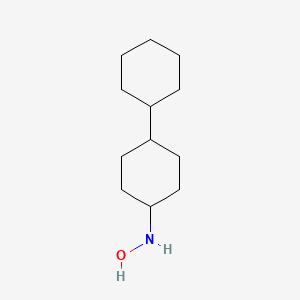
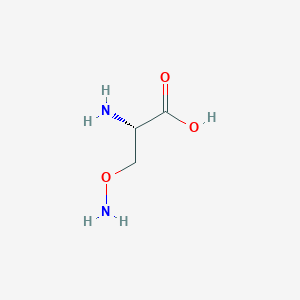
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)


![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
